molecular formula C17H23NO4S B595254 (2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate CAS No. 1313716-46-9

(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate

Cat. No.: B595254
CAS No.: 1313716-46-9
M. Wt: 337.434
InChI Key: PMDYMFNHVLPGQE-AUSYRVNMSA-N
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Description

(2S)-7-Methyl-7-azabicyclo[221]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate typically involves a multi-step process. One common method includes the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic core under mild conditions. The process involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, catalyzed by a chiral tertiary amine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as asymmetric hydroformylation and intramolecular cyclization are employed to achieve the desired stereochemistry and functionalization .

Chemical Reactions Analysis

Types of Reactions

(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). It acts as an antagonist or agonist, modulating the activity of these receptors and influencing various biological pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

[(2S)-7-methyl-7-azabicyclo[2.2.1]heptan-2-yl] 3-methylsulfonyl-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-18-13-8-9-15(18)16(10-13)22-17(19)14(11-23(2,20)21)12-6-4-3-5-7-12/h3-7,13-16H,8-11H2,1-2H3/t13?,14?,15?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYMFNHVLPGQE-AUSYRVNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C2)OC(=O)C(CS(=O)(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2CCC1[C@H](C2)OC(=O)C(CS(=O)(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856717
Record name (2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methanesulfonyl)-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313716-46-9
Record name (2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methanesulfonyl)-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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